N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide
Description
This compound features a thiazolo[5,4-b]pyridine core linked to a phenyl-sulfamoyl-phenyl-acetamide scaffold. The sulfamoyl group bridges two aromatic rings, while the terminal acetamide contributes to solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[4-[[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]sulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S2/c1-13(25)22-15-8-10-17(11-9-15)29(26,27)24-16-6-4-14(5-7-16)19-23-18-3-2-12-21-20(18)28-19/h2-12,24H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYWSCDWXLQGNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, through a charged interaction . This interaction is facilitated by the electron-deficient aryl group in the compound, which results in a more acidic sulfonamide NH proton. This allows the compound to make a stronger charged interaction with Lys802 in PI3Kα.
Biochemical Pathways
The compound’s interaction with PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival. By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and survival, particularly in cancer cells.
Biological Activity
N-(4-(N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Target Enzyme
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) enzyme. PI3K plays a crucial role in various cellular functions including growth, proliferation, and survival.
Mode of Action
- Inhibition of PI3K : The compound inhibits the enzymatic activity of PI3K, which leads to the downregulation of the PI3K/AKT/mTOR signaling pathway .
- Impact on Cellular Processes : By inhibiting this pathway, the compound affects cell cycle progression and promotes apoptosis in cancer cells.
Anticancer Properties
Numerous studies have reported the anticancer potential of this compound:
- Cytotoxicity : In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines. For example, IC50 values range from 6.90 μM to 51.46 μM when tested against HCT-116 (colon), MCF-7 (breast), and A549 (lung) cancer cell lines .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown potential anti-inflammatory effects through inhibition of COX-2 activity, which is critical in inflammatory responses.
Case Studies and Research Findings
- Research on Thiazolo[5,4-b]pyridine Derivatives : A study highlighted that derivatives with similar structures exhibited potent inhibitory activity against PI3K, supporting the hypothesis that thiazolo[5,4-b]pyridine derivatives may serve as effective anticancer agents .
- Molecular Docking Studies : In silico molecular docking studies have been employed to predict the binding affinity of this compound to PI3K. These studies suggest strong interactions that correlate with observed biological activities .
Comparison with Similar Compounds
Structural Variations
Thiazolo-Pyridine vs. Thiadiazole/Thiazole Derivatives
- N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide (): Replaces thiazolo-pyridine with a 5-methyl-1,3,4-thiadiazole ring. Synthesized as an impurity in sulfamethizole production.
- N-Methyl-N-(4-methyl-5-sulfamoylthiazol-2-yl)-2-(4-(pyridin-2-yl)phenyl)acetamide (): Features a thiazole ring instead of thiazolo-pyridine. The simpler monocyclic structure may lower metabolic stability but improve synthetic accessibility .
Positional Isomerism
Anticancer Activity
Pyrazole-sulfonamide hybrids (e.g., compounds 2–8 in –3) demonstrate apoptosis-inducing effects in colon cancer. While the target compound shares the sulfamoyl-acetamide backbone, its thiazolo-pyridine group may enhance kinase inhibition or DNA intercalation compared to pyrazole derivatives .
Enzyme Inhibition
- Urease Inhibitors (): Compounds like 8 and 9 feature benzamide-acetamide pharmacophores with sulfonamide groups. The target compound’s thiazolo-pyridine could offer unique steric interactions for urease binding, though direct comparative data are unavailable .
Physical and Chemical Properties
*Estimated based on structural analogs.
Pharmacokinetic Considerations
- Thiadiazole/Thiazole Derivatives : Smaller heterocycles improve solubility but may shorten half-life due to faster metabolic clearance .
- Electron-Withdrawing Groups : Trifluoromethyl or nitro substituents (e.g., ) enhance metabolic stability compared to the target compound’s unsubstituted phenyl rings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
